molecular formula C8H6BrNO2 B15249298 3-Bromo-2-formylbenzamide

3-Bromo-2-formylbenzamide

Cat. No.: B15249298
M. Wt: 228.04 g/mol
InChI Key: HRWXJBYRMDWLSE-UHFFFAOYSA-N
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Description

3-Bromo-2-formylbenzamide is a benzamide derivative featuring a bromine atom at the 3-position, a formyl group (-CHO) at the 2-position, and an amide (-CONH₂) group at the 1-position of the benzene ring. Bromine’s electron-withdrawing nature may influence reactivity in substitution or coupling reactions, while the formyl group offers a site for condensation reactions (e.g., Schiff base formation) .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

3-bromo-2-formylbenzamide

InChI

InChI=1S/C8H6BrNO2/c9-7-3-1-2-5(8(10)12)6(7)4-11/h1-4H,(H2,10,12)

InChI Key

HRWXJBYRMDWLSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-2-formylbenzamide involves the bromination of 2-formylbenzamide. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-formylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-Bromo-2-carboxybenzamide.

    Reduction: 3-Bromo-2-hydroxymethylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-formylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-formylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on substituent effects, physicochemical properties, and applications:

3-Bromo-2-hydroxybenzaldehyde

  • Molecular Formula : C₇H₅BrO₂
  • Functional Groups : Bromine (3-position), hydroxyl (-OH, 2-position), aldehyde (-CHO, 1-position).
  • Key Properties :
    • Intramolecular hydrogen bond between -OH and -CHO (O···O distance: 2.6364 Å; O—H···O angle: 154°) stabilizes planar conformation .
    • Weak intermolecular C-H···Br interactions (H···Br: 3.05 Å) and π-stacking (centroid-to-centroid: 3.752 Å) govern crystal packing .
  • Applications :
    • Synthesis of Schiff base ligands for titanium, zinc, and chromium complexes .
    • Intermediate for antiviral agents, spiroketals, and anticancer compounds .

The amide group may also enhance bioactivity in drug discovery contexts.

6-Bromo-3-fluoro-2-formylbenzamide

  • Molecular Formula: C₈H₅BrFNO₂
  • Functional Groups : Bromine (6-position), fluorine (3-position), formyl (-CHO, 2-position), amide (-CONH₂, 1-position).
  • Key Properties :
    • Molecular weight: 246.04 g/mol .
    • Fluorine’s electronegativity may increase acidity of adjacent protons, influencing reactivity .
  • Applications: Not explicitly stated in evidence, but fluoro and bromo substituents are common in bioactive molecules (e.g., kinase inhibitors) .

Comparison with 3-Bromo-2-formylbenzamide: The position of bromine (6 vs. 3) affects electronic distribution on the aromatic ring.

3-Bromo-2-fluorobenzamide

  • Functional Groups : Bromine (3-position), fluorine (2-position), amide (-CONH₂, 1-position).
  • Key Properties :
    • Likely exhibits strong intermolecular halogen bonding due to bromine and fluorine .
  • Applications :
    • Halogenated benzamides are explored as enzyme inhibitors or antimicrobial agents .

Comparison with this compound :
The absence of a formyl group reduces opportunities for condensation reactions but simplifies synthetic pathways. Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to formyl derivatives.

Data Table: Comparative Analysis of Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications
3-Bromo-2-hydroxybenzaldehyde C₇H₅BrO₂ 201.02 -Br, -OH, -CHO Schiff base ligands, drug synthesis
6-Bromo-3-fluoro-2-formylbenzamide C₈H₅BrFNO₂ 246.04 -Br, -F, -CHO, -CONH₂ Potential kinase inhibitors
3-Bromo-2-fluorobenzamide C₇H₅BrFNO 218.03 (estimated) -Br, -F, -CONH₂ Enzyme inhibition

Research Findings and Implications

  • Substituent Position Matters : Bromine at the 3-position (as in 3-Bromo-2-hydroxybenzaldehyde) facilitates intramolecular hydrogen bonding, whereas bromine at the 6-position (6-Bromo-3-fluoro-2-formylbenzamide) may sterically hinder π-stacking .
  • Functional Group Synergy : Amide and formyl groups together (as in this compound) could enable dual reactivity (e.g., hydrogen bonding and condensation), making the compound versatile in drug design.
  • Halogen Effects : Bromine and fluorine improve metabolic stability and binding interactions in bioactive molecules, though fluorine’s smaller size offers distinct electronic modulation .

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